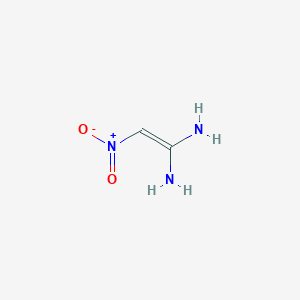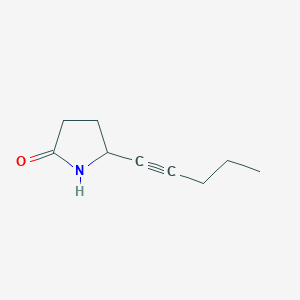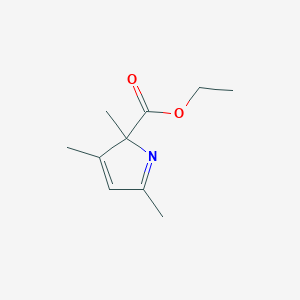
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is commonly used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride involves its ability to act as a reducing agent. It can donate electrons to other molecules, which can result in the formation of new compounds. This property makes it useful in various chemical reactions.
Biochemische Und Physiologische Effekte
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxic effects on cells, including inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride in lab experiments is its ability to act as a reducing agent. This property can be useful in the synthesis of new compounds. However, its toxic effects on cells can also be a limitation, as it may interfere with the results of certain experiments.
Zukünftige Richtungen
There are several future directions for the use of hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride in scientific research. One potential direction is the development of new materials, such as polymers and dyes, using this compound. Additionally, further studies could be conducted to explore its potential as a reducing agent in various chemical reactions. Finally, more research is needed to fully understand its biochemical and physiological effects.
In conclusion, hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride is a chemical compound with various scientific research applications. Its ability to act as a reducing agent makes it useful in the synthesis of new compounds, but its toxic effects on cells can also be a limitation. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis method of hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride involves the reaction of 4-(1-methylbutoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride has various scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It is also used in the development of new materials, such as polymers and dyes. Additionally, it is used as a reducing agent in various chemical reactions.
Eigenschaften
CAS-Nummer |
124993-63-1 |
|---|---|
Produktname |
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride |
Molekularformel |
C11H19ClN2O |
Molekulargewicht |
230.73 g/mol |
IUPAC-Name |
(4-pentan-2-yloxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-3-4-9(2)14-11-7-5-10(13-12)6-8-11;/h5-9,13H,3-4,12H2,1-2H3;1H |
InChI-Schlüssel |
GBIPHMZRHZBLRJ-UHFFFAOYSA-N |
SMILES |
CCCC(C)OC1=CC=C(C=C1)NN.Cl |
Kanonische SMILES |
CCCC(C)OC1=CC=C(C=C1)NN.Cl |
Andere CAS-Nummern |
124993-63-1 |
Synonyme |
(4-(1-METHYLBUTOXY)PHENYL)HYDRAZINEMONOHYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)

